molecular formula C15H23NO B3153516 N-(CYCLOHEXYLMETHYL)(4-METHOXYPHENYL)METHANAMINE CAS No. 760111-28-2

N-(CYCLOHEXYLMETHYL)(4-METHOXYPHENYL)METHANAMINE

Cat. No.: B3153516
CAS No.: 760111-28-2
M. Wt: 233.35 g/mol
InChI Key: QVQHJJURPZLHBG-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine is a secondary amine characterized by a cyclohexylmethyl group attached to a methanamine backbone and a 4-methoxyphenyl substituent. Its molecular formula is C₁₅H₂₃NO, with a molar mass of 241.35 g/mol. The cyclohexyl moiety contributes steric bulk, which may influence binding affinity in biological systems or material interactions.

Properties

IUPAC Name

1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQHJJURPZLHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine typically involves the reaction of cyclohexylmethylamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce halogen atoms into the compound.

Scientific Research Applications

N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Structural Features Physicochemical Properties Biological Activity References
N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine C₁₅H₂₃NO Cyclohexylmethyl group, 4-methoxy phenyl Moderate lipophilicity (predicted logP ~2.5), enhanced solubility due to methoxy group Not explicitly reported; potential agrochemical or pharmacological applications inferred from analogs N/A
1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine C₂₃H₂₈N₂ Indole ring with 4-methylphenyl substitution, cyclohexyl group Higher logP (~4.1) due to aromatic indole and methyl groups; reduced solubility Possible CNS activity (indole derivatives often target serotonin receptors)
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine C₁₄H₁₂ClN₃ Benzimidazole core, 4-chlorophenyl group logP ~2.8; Cl substituent increases electronegativity Inhibits wheat germination (46% reduction in durum wheat)
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride C₁₁H₁₃ClF₃N Cyclopropyl, trifluoromethylphenyl, hydrochloride salt High lipophilicity (logP ~3.9); CF₃ enhances metabolic stability Antiviral or antimicrobial applications (common for CF₃-containing amines)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ Benzamide backbone, methoxy and methyl substituents logP ~3.2; methoxy improves solubility Fluorescent properties used in spectrofluorometric assays

Biological Activity

N-(Cyclohexylmethyl)(4-methoxyphenyl)methanamine, also known as 1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H23_{23}N, with a molecular weight of 245.37 g/mol. The compound features a cyclohexyl group attached to a methylene bridge leading to a 4-methoxyphenyl group. This structural arrangement is significant for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, studies on related compounds have shown that they can inhibit enzymes such as insulin-regulated aminopeptidase (IRAP), which plays a crucial role in cognitive functions and memory enhancement . The inhibition of IRAP has been linked to improved memory and learning capabilities in animal models, suggesting potential applications in treating neurodegenerative disorders.

Antimicrobial Properties

In vitro studies have demonstrated that related compounds exhibit antimicrobial activity against Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and cyclohexyl groups could enhance antibacterial potency while maintaining favorable physicochemical properties . The minimum inhibitory concentration (MIC) values for some analogs were found to be as low as 6.3 µM, indicating strong antibacterial activity.

Case Studies

  • Neuroprotective Effects :
    A study investigated the effects of compounds structurally similar to this compound on cognitive function in rats. Results indicated that these compounds enhanced dendritic spine density in hippocampal neurons, which is associated with improved synaptic plasticity and memory formation .
  • Antitubercular Activity :
    In another study focusing on Mycobacterium tuberculosis, several analogs were synthesized and tested for their ability to inhibit bacterial growth. One compound from the 4-phenyl piperidine series showed an MIC of 2.0 µM, demonstrating significant potential as an antitubercular agent .

Table 1: Summary of Biological Activities

Activity TypeCompound NameMIC (µM)Notes
Antimicrobial4-Phenyl piperidine analog6.3Effective against Mycobacterium tuberculosis
NeuroprotectiveThis compound-Enhances memory and learning in animal models

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityObservations
Cyclohexyl groupIncreased potencyEssential for binding affinity
Methylene spacerOptimal length improves activityShortening or lengthening reduces efficacy
Phenyl substitutionsVarying effects on MICSpecific substitutions enhance or reduce activity

Q & A

Q. What are the recommended methods for synthesizing N-(Cyclohexylmethyl)(4-Methoxyphenyl)Methanamine with high purity?

Methodology :

  • Stepwise Synthesis : Begin with the condensation of 4-methoxybenzaldehyde with cyclohexylmethylamine under reductive amination conditions (e.g., sodium borohydride or catalytic hydrogenation) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Adjust reaction time and temperature (e.g., 12–24 hours at 60°C) to maximize yield while minimizing byproducts like Schiff bases .

Q. Key Considerations :

  • Monitor pH during reactions to prevent decomposition of the methoxy group.
  • Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis .

Q. How can the structural identity and purity of this compound be validated?

Analytical Workflow :

Technique Parameters Expected Data
NMR 1^1H (400 MHz, CDCl3_3): δ 7.2–6.8 (aromatic H), 3.8 (OCH3_3), 2.5–1.2 (cyclohexyl H) Confirms substitution pattern and cyclohexyl integration.
Mass Spec ESI-MS: m/z [M+H]+^+ = 276.3Matches theoretical molecular weight (C15_{15}H23_{23}NO).
FTIR Peaks at 1240 cm1^{-1} (C-O of methoxy) and 3300 cm1^{-1} (N-H stretch) .Validates functional groups.

Contradictions : Discrepancies in 13^{13}C NMR signals may arise from rotational isomers; use variable-temperature NMR to resolve .

Q. What are the stability and storage conditions for this compound?

Stability Profile :

  • Thermal Stability : Decomposes above 200°C (TGA data) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxy group .
  • Hydrolysis Risk : Susceptible to acidic/basic conditions; avoid aqueous buffers with pH < 4 or > 9 .

Advanced Research Questions

Q. How does the cyclohexylmethyl group influence the compound’s pharmacokinetic properties?

Structure-Property Relationship :

  • Lipophilicity : The cyclohexyl group increases logP (predicted logP = 3.2), enhancing blood-brain barrier permeability (in silico modeling via SwissADME) .
  • Metabolism : CYP3A4-mediated oxidation of the cyclohexyl ring generates hydroxylated metabolites (LC-MS/MS analysis required) .
  • Contradictions : Some studies report reduced solubility in polar solvents, conflicting with in vivo absorption data .

Methodological Tip : Perform comparative studies with analogs (e.g., N-benzyl derivatives) to isolate cyclohexyl-specific effects .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., receptor binding vs. cellular assays)?

Case Study :

  • Issue : Discrepancies in IC50_{50} values for serotonin receptor binding (nM range) vs. low cellular activity (µM range) .
  • Resolution :
    • Validate assay conditions (e.g., membrane permeability via PAMPA).
    • Test metabolite activity (e.g., demethylated derivatives via liver microsomes).
    • Use orthogonal techniques (SPR for binding affinity, calcium flux assays for functional activity) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Workflow :

Docking Studies : Use AutoDock Vina to map interactions with target receptors (e.g., 5-HT2A_{2A} vs. 5-HT2C_{2C}). Focus on methoxy group orientation and cyclohexyl hydrophobic pockets .

MD Simulations : Run 100-ns simulations to assess binding stability and entropy changes .

QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters of substituents .

Q. What are the synthetic routes for isotopically labeled analogs (e.g., 13^{13}13C, 2^{2}2H) for mechanistic studies?

Isotope Incorporation Strategies :

  • 13^{13}C-Labeling : Introduce 13^{13}C at the methoxy group via reaction with 13^{13}CH3_3I in DMF/K2_2CO3_3 .
  • Deuterated Cyclohexyl : Catalytic deuteration of cyclohexene using D2_2 and Pd/C, followed by reductive amination .
  • Validation : Confirm isotopic purity via high-resolution MS and 2^2H NMR .

Data Contradiction Analysis

Q. How to address conflicting reports on oxidative degradation pathways?

Hypothesis Testing :

  • Contradiction : Some studies identify quinone derivatives as major degradation products , while others report nitroso intermediates .
  • Resolution :
    • Conduct stability studies under controlled O2_2 levels (via glovebox).
    • Use LC-MS with radical trapping agents (e.g., TEMPO) to detect transient intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(CYCLOHEXYLMETHYL)(4-METHOXYPHENYL)METHANAMINE
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N-(CYCLOHEXYLMETHYL)(4-METHOXYPHENYL)METHANAMINE

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